molecular formula C15H22O4 B606030 Benzyl-PEG2-CH2CO2tBu CAS No. 1309451-06-6

Benzyl-PEG2-CH2CO2tBu

Cat. No. B606030
CAS RN: 1309451-06-6
M. Wt: 266.34
InChI Key: VRDIGIWTGHNVCP-UHFFFAOYSA-N
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Description

Benzyl-PEG2-CH2CO2tBu is a PEG linker containing a benzyl group and a t-butyl protected carbonyl . It has a molecular weight of 266.34 .


Synthesis Analysis

The synthesis of Benzyl-PEG2-CH2CO2tBu involves the reaction of the carboxylic acid with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds .


Molecular Structure Analysis

The molecular formula of Benzyl-PEG2-CH2CO2tBu is C15H22O4 . The InChI code is 1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 .


Chemical Reactions Analysis

The benzyl and t-Butyl group in Benzyl-PEG2-CH2CO2tBu can be removed under acidic conditions . This allows for further chemical reactions to occur with the molecule.


Physical And Chemical Properties Analysis

Benzyl-PEG2-CH2CO2tBu has a molecular weight of 266.34 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Bioconjugation

Benzyl-PEG2-CH2CO2tBu: is frequently utilized in bioconjugation processes. The compound’s structure, which includes a benzyl group and a t-butyl protected carboxylic acid , allows for the attachment of various biomolecules . This is particularly useful in creating targeted drug delivery systems where the PEG chain enhances solubility and biocompatibility.

Drug Delivery Systems

The inclusion of the PEG2 chain in Benzyl-PEG2-CH2CO2tBu improves water solubility and biocompatibility, making it a valuable component for drug delivery systems . It can be used to modify pharmacokinetic properties of therapeutic agents, thereby improving their efficacy and safety profiles.

Material Science Applications

In material science, Benzyl-PEG2-CH2CO2tBu contributes to the synthesis of new materials with enhanced properties. Its ability to act as a linker that introduces a reactive carboxylic acid group can be exploited to create novel polymers and coatings with specific functionalities .

Proteomics Research

This compound is also a biochemical used in proteomics research. It can be involved in the preparation of samples or in the modification of proteins to study their structure, function, and interactions .

Biomaterial Synthesis

Benzyl-PEG2-CH2CO2tBu plays a role in biomaterial synthesis. The PEG linker’s water-solubilizing and biocompatible properties are crucial for developing biomaterials that can interact with biological systems without eliciting adverse reactions .

Chemical Modifications

The benzyl group in Benzyl-PEG2-CH2CO2tBu allows for additional chemical modifications. This flexibility is essential for researchers looking to synthesize compounds with specific attributes or for those who are conducting mechanistic studies in chemical reactions .

Mechanism of Action

Target of Action

Benzyl-PEG2-CH2CO2tBu is a PEG linker . The primary targets of this compound are primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The carboxylic acid of Benzyl-PEG2-CH2CO2tBu can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . This interaction allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

The formation of stable amide bonds can influence various biochemical processes, particularly those involving proteins and amine-modified oligonucleotides .

Pharmacokinetics

It’s known that the hydrophilic peg linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of Benzyl-PEG2-CH2CO2tBu’s action is the formation of stable amide bonds with primary amines . This can lead to changes in the structure and function of the target molecules, influencing various cellular processes.

Action Environment

The action of Benzyl-PEG2-CH2CO2tBu can be influenced by various environmental factors. For instance, both the benzyl and t-butyl groups can be removed under acidic conditions . This suggests that the pH of the environment can affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

tert-butyl 2-(2-phenylmethoxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDIGIWTGHNVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-PEG2-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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